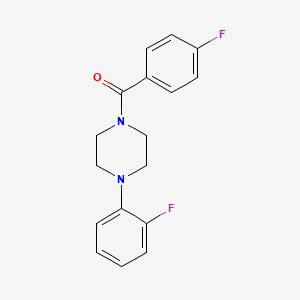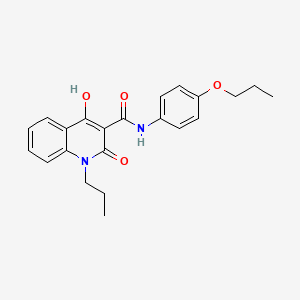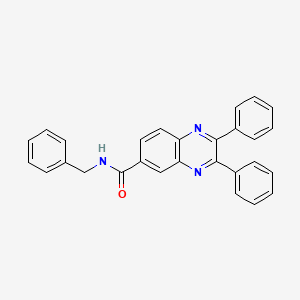![molecular formula C18H11F3N4O2 B11203736 5-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11203736.png)
5-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a unique structure with two oxadiazole rings, a phenyl group, and a trifluoromethyl group, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the phenyl group: The phenyl group can be introduced via a nucleophilic substitution reaction.
Addition of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may yield reduced forms of the oxadiazole rings.
Scientific Research Applications
5-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent, with activities against bacteria, viruses, and fungi.
Biological Research: It is used in the study of various biological pathways and mechanisms, particularly those involving oxidative stress and inflammation.
Industrial Applications: The compound is explored for its potential use in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit enzyme activity: It can inhibit the activity of certain enzymes involved in oxidative stress and inflammation.
Modulate signaling pathways: The compound can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,3,4-oxadiazole-2-thiol: This compound has a similar oxadiazole ring structure but features a thiol group instead of a trifluoromethyl group.
5-(Substituted phenyl)-3-(4-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)phenyl)-1,2,4-oxadiazole: This compound has a similar structure but with different substituents on the phenyl rings.
Uniqueness
5-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is unique due to its combination of two oxadiazole rings, a phenyl group, and a trifluoromethyl group. This unique structure imparts specific properties such as high thermal stability, resistance to degradation, and potential biological activities .
Properties
Molecular Formula |
C18H11F3N4O2 |
|---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
2-phenyl-5-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H11F3N4O2/c19-18(20,21)13-8-6-11(7-9-13)16-22-14(27-25-16)10-15-23-24-17(26-15)12-4-2-1-3-5-12/h1-9H,10H2 |
InChI Key |
FLWQBALOQUVWIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-amino-N-(4-bromophenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11203670.png)



methanone](/img/structure/B11203688.png)
![1-Benzyl-1-[[1-[(2-chlorophenyl)methyl]pyrrol-2-yl]methyl]-3-(2-methylphenyl)thiourea](/img/structure/B11203693.png)
![5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B11203700.png)
![4-(5-Bromo-2-fluorophenyl)-2-(3-bromophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11203712.png)
![N-(3,4-dimethylphenyl)-2-fluoro-5-[(4-methylphenyl)methylsulfamoyl]benzamide](/img/structure/B11203728.png)
![1-[(4-Methylpiperidino)sulfonyl]-3-piperidinecarboxylic acid](/img/structure/B11203742.png)
![N-cyclohexyl-2-{[7-oxo-2-(piperidin-1-yl)-6-(prop-2-en-1-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B11203745.png)
![Butyl 3-cyano-3-hydroxy-1-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B11203748.png)
![3-amino-N-(2-methylphenyl)-4-(2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11203749.png)
